molecular formula C14H15F2N5O3S B10919463 1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea

1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea

Cat. No.: B10919463
M. Wt: 371.36 g/mol
InChI Key: POZNPLOUDUCREZ-UHFFFAOYSA-N
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Description

1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea is a complex organic compound that features a combination of difluoromethoxyphenyl and nitropyrazolyl groups linked by a thiourea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea typically involves multiple steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with difluoromethylating agents under controlled conditions.

    Synthesis of the nitropyrazolyl intermediate: This involves the nitration of a pyrazole derivative followed by alkylation to introduce the methyl group.

    Coupling reaction: The final step involves the coupling of the two intermediates using thiourea under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using suitable reagents.

    Hydrolysis: The thiourea bridge can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts or reducing agents like tin(II) chloride.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Reduction of the nitro group: Produces the corresponding amino derivative.

    Substitution of the difluoromethoxy group: Yields various substituted derivatives.

    Hydrolysis of the thiourea bridge: Results in the formation of corresponding amines and carbonyl compounds.

Scientific Research Applications

1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: Possible applications in the development of advanced materials with specific properties.

    Biological Studies: Used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea involves its interaction with specific molecular targets. The difluoromethoxy and nitropyrazolyl groups can interact with various enzymes and receptors, modulating their activity. The thiourea bridge can also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(trifluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea
  • 1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]urea

Uniqueness

1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea is unique due to the presence of both difluoromethoxy and nitropyrazolyl groups, which confer specific chemical and biological properties. The thiourea bridge also adds to its uniqueness by providing additional sites for interaction with molecular targets.

Properties

Molecular Formula

C14H15F2N5O3S

Molecular Weight

371.36 g/mol

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]thiourea

InChI

InChI=1S/C14H15F2N5O3S/c1-9-8-12(21(22)23)19-20(9)7-6-17-14(25)18-10-4-2-3-5-11(10)24-13(15)16/h2-5,8,13H,6-7H2,1H3,(H2,17,18,25)

InChI Key

POZNPLOUDUCREZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=S)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-]

Origin of Product

United States

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